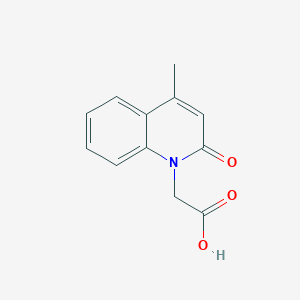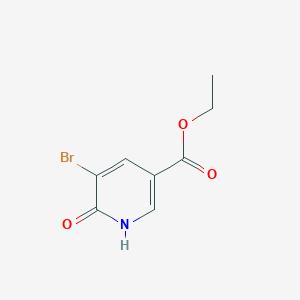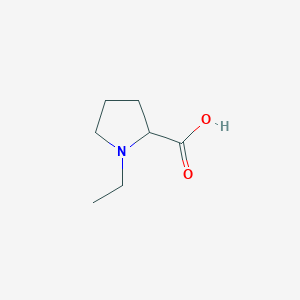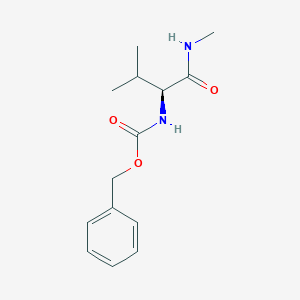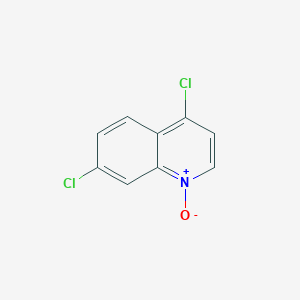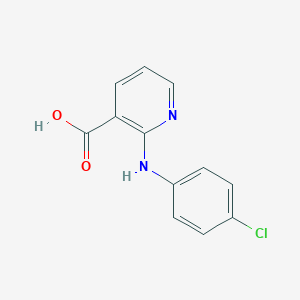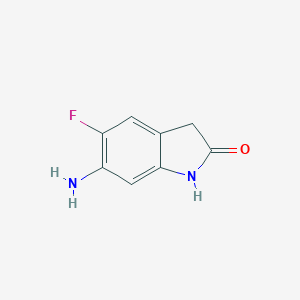
6-Amino-5-fluoroindolin-2-ona
Descripción general
Descripción
“6-Amino-5-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 and is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-Amino-5-fluoroindolin-2-one” is 1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3,11-12H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“6-Amino-5-fluoroindolin-2-one” is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antitumorales
El compuesto 6-Amino-5-fluoroindolin-2-ona ha sido estudiado por su potencial uso en el diseño y síntesis de nuevos agentes antineoplásicos. Su incorporación en fenilureas ha mostrado promesa en la evaluación antitumoral, indicando su papel en la investigación y terapia del cáncer .
Síntesis Química
Este compuesto se utiliza en diversas síntesis químicas debido a su grupo amino reactivo, que puede modificarse aún más. Sirve como un bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de indoles fluorados que tienen diversas aplicaciones en química medicinal .
Ciencia de Materiales
En la ciencia de materiales, this compound podría usarse para modificar las propiedades de la superficie de los materiales o como precursor para crear nuevos materiales con propiedades fluorescentes o electrónicas específicas debido a la presencia del átomo de flúor .
Proteómica
El compuesto puede encontrar aplicaciones en proteómica, donde podría usarse como una etiqueta o una sonda debido a sus propiedades fluorescentes. Esto puede ayudar en el estudio de las interacciones y funciones de las proteínas .
Biología Celular
En la investigación de biología celular, this compound podría usarse como un marcador fluorescente para rastrear la proliferación celular, la migración u otros procesos celulares .
Genómica
El potencial del compuesto para la modificación lo convierte en un candidato para su uso en la investigación genómica, posiblemente como un componente de los reactivos utilizados en los procesos de secuenciación de ADN o amplificación de PCR .
Química Analítica
Debido a su estructura única, this compound se puede utilizar como un estándar o compuesto de referencia en métodos analíticos como HPLC o espectrometría de masas para identificar o cuantificar otras sustancias .
Pruebas Ambientales
El compuesto que contiene flúor podría ser relevante en las pruebas ambientales, donde podría usarse como trazador o estándar analítico para detectar la presencia de compuestos organofluorados similares en muestras ambientales .
Safety and Hazards
Propiedades
IUPAC Name |
6-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRWWOHJBWWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-amino-5-fluoroindolin-2-one synthesized in the context of this study?
A1: The article describes the synthesis of 6-amino-5-fluoroindolin-2-one through a multi-step process starting with the bis-nitration of m-fluorophenylacetic acid. This is followed by reduction and cyclization reactions to yield the desired 6-amino-5-fluoroindolin-2-one. This compound then serves as a precursor for further modifications to generate the target tetrahydrophthalimide-substituted indolin-2-one derivatives [].
Q2: What is the role of 6-amino-5-fluoroindolin-2-one in the synthesis of the final compounds?
A2: 6-Amino-5-fluoroindolin-2-one acts as a key intermediate in the synthesis of the target tetrahydrophthalimide-substituted indolin-2-one derivatives. It undergoes further elaboration, including the addition of a tetrahydrophthalimide substituent and subsequent C- and N-alkylations, to yield the desired final compounds with potential herbicidal activity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
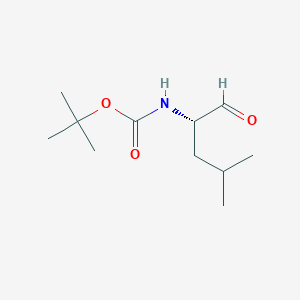

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)


![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
